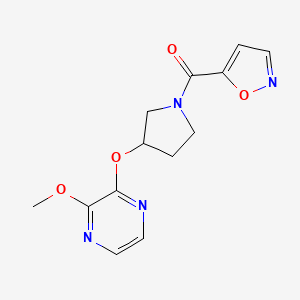

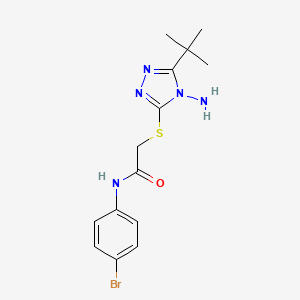

![molecular formula C18H20ClN3O B2945195 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 303150-63-2](/img/structure/B2945195.png)

4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide” is a carboxylic acid amide containing an N-methylpiperazine fragment . It is synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Synthesis Analysis

The synthesis of this compound involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . It also involves the reaction of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .Chemical Reactions Analysis

“4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide” reacts with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides . 4-Methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides are reduced with hydrazine hydrate over Raney nickel to obtain N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Applications

Compounds structurally related to 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, such as Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of double-stranded B-DNA. These interactions are specific to AT-rich sequences, which highlight their use in fluorescent DNA staining for cell biology research, chromosome analysis, and flow cytometry (Issar & Kakkar, 2013). The binding characteristics of these compounds can be leveraged to study DNA structure, gene expression, and cellular processes, offering a foundation for the exploration of 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in similar contexts.

Antimicrobial and Environmental Impact

Research on parabens, which share some structural similarities with the compound , has revealed their widespread use as preservatives and the resulting environmental impact due to their persistence and bioaccumulation potential. Studies have shown that these compounds, including methylparaben and propylparaben, are ubiquitous in surface water and sediments. The environmental persistence of these chemicals calls for further investigation into their degradation products and long-term ecological effects (Haman et al., 2015).

Pharmacological Insights and Metabolism

The metabolism and pharmacological actions of arylpiperazine derivatives, including those related to 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, have been extensively studied, particularly their roles in treating depression, psychosis, and anxiety. These studies highlight the importance of understanding the metabolic pathways, receptor interactions, and therapeutic potential of such compounds. The insights gained from these investigations are crucial for drug development and the discovery of new therapeutic targets (Caccia, 2007).

Wirkmechanismus

Target of Action

Similar compounds have been known to targettyrosine kinases , and serine/threonine-protein kinases , which play crucial roles in cell cycle regulation and DNA repair mechanisms.

Mode of Action

This inhibition can lead to a disruption in the signaling pathways that these kinases are involved in, potentially leading to cell cycle arrest and activation of DNA repair mechanisms .

Biochemical Pathways

The biochemical pathways affected by this compound would largely depend on the specific kinases it targets. For instance, if it targets tyrosine kinases, it could affect pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. Similarly, if it targets serine/threonine-protein kinases, it could affect the MAPK/ERK pathway, which is involved in cell growth and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If it inhibits tyrosine kinases, it could potentially lead to decreased cell proliferation and increased apoptosis . If it targets serine/threonine-protein kinases, it could lead to cell cycle arrest and activation of DNA repair mechanisms .

Eigenschaften

IUPAC Name |

4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-8-6-16(7-9-17)20-18(23)14-2-4-15(19)5-3-14/h2-9H,10-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVHAASMEZCYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2945115.png)

![cyclobutyl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2945116.png)

![N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide](/img/structure/B2945118.png)

![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid](/img/no-structure.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2945122.png)

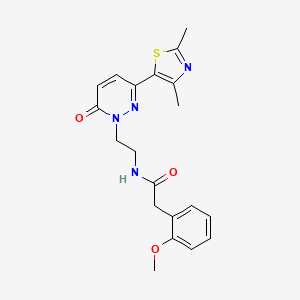

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2945123.png)

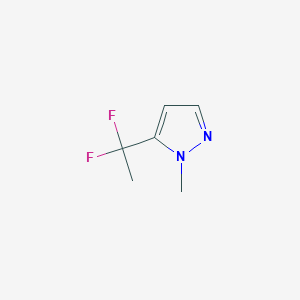

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2945128.png)

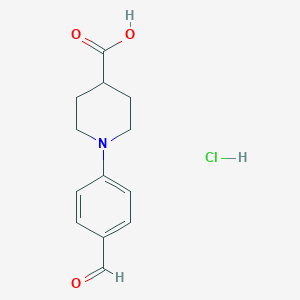

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)